molecular formula C12H10ClNO3 B11724983 Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate

Cat. No.: B11724983
M. Wt: 251.66 g/mol
InChI Key: LYRNOVZMMWKIOR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 7-chloroindole.

    Acylation: The 7-chloroindole undergoes acylation with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It is used in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate can be compared with other indole derivatives such as:

    Ethyl 2-(5-Chloro-3-indolyl)-2-oxoacetate: Similar structure but with a different chloro substitution pattern.

    Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

This compound is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3

InChI Key

LYRNOVZMMWKIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl

Origin of Product

United States

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